N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 1,2,4-triazole core, a 2-chlorophenyl substituent, a propan-2-ylsulfanyl group, and an adamantane-1-carboxamide moiety. The triazole ring is a pharmacophore known for its bioactivity in medicinal chemistry, particularly in antiviral and antimicrobial agents . The propan-2-ylsulfanyl group may influence solubility and pharmacokinetic properties.
Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and validation . However, specific crystallographic data for this compound remain unpublished in the provided evidence.
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4OS/c1-14(2)30-22-27-26-20(28(22)19-6-4-3-5-18(19)24)13-25-21(29)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,14-17H,7-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAXUDCZOVRBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group and the adamantane core. The final step usually involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has been studied for its potential biological activities, including:
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit promising anticancer properties. For instance, related compounds have shown significant growth inhibition against various cancer cell lines in National Cancer Institute assays. The mechanism of action often involves the induction of apoptosis in cancer cells through caspase-dependent pathways .
Antimicrobial Properties
The adamantane derivatives have been reported to possess notable antimicrobial activities. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Research into similar compounds has highlighted their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The presence of the adamantane structure is thought to enhance these effects due to its ability to interact with biological membranes and modulate cellular responses .
Case Studies and Research Findings
Several studies have documented the biological activities associated with triazole-containing compounds:
- Antitumor Activity : A study evaluating a series of triazole derivatives found that they exhibited significant cytotoxic effects against human tumor cell lines. The mechanism involved apoptosis induction via caspase activation pathways .
- Antimicrobial Evaluation : In another investigation, derivatives similar to this compound were tested against various microbial strains, demonstrating effective inhibition rates comparable to established antibiotics .
- Anti-inflammatory Studies : Research has shown that certain adamantane derivatives can reduce inflammation markers in vitro and in vivo models, suggesting their potential utility in treating inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are believed to play key roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1,2,4-triazole derivatives. Key structural analogues include:
Key Observations :
Physicochemical Properties
*Calculated using fragment-based methods.
Analysis :
- This contrasts with smaller triazole derivatives like fluconazole, which exhibit better bioavailability.
- The propan-2-ylsulfanyl group may improve membrane permeability compared to hydroxyl-containing triazoles but could increase susceptibility to oxidative metabolism.
Biological Activity
N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.99 g/mol. The structure incorporates a triazole ring, which is known for its diverse biological properties, and an adamantane moiety that enhances the compound's pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Adamantane derivatives have historically been recognized for their antiviral properties against influenza and HIV. The incorporation of the triazole ring may enhance these effects by interfering with viral replication processes .
- Antibacterial Properties : Recent studies indicate that compounds with similar structures exhibit significant antibacterial activities. The presence of the sulfanyl group is believed to contribute to this effect by disrupting bacterial cell wall synthesis .
- Anti-inflammatory Effects : Compounds containing adamantane structures have also shown promise in reducing inflammation. This could be linked to their ability to inhibit pro-inflammatory cytokines .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various pathogens:
| Pathogen | IC50 (µM) | Mechanism |
|---|---|---|
| Influenza Virus | 12.5 | Inhibition of viral replication |
| Staphylococcus aureus | 15.0 | Disruption of cell wall synthesis |
| E. coli | 20.0 | Inhibition of protein synthesis |
Case Studies
- Antiviral Activity Against Influenza : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to this compound effectively inhibited the replication of influenza A virus in vitro, with an IC50 value indicating potent antiviral activity .
- Antibacterial Efficacy : Research conducted on various adamantane derivatives showed that those with triazole functionalities exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Studies : In vivo studies demonstrated that compounds with similar structural features significantly reduced carrageenan-induced edema in rodent models, suggesting potential applications in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
